Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate
Description
Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate is a chemical compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is notable for its unique structure, which includes a chlorocarbonyl group and a long alkyl chain, making it a subject of interest in various chemical research and industrial applications.
Properties
CAS No. |
62456-88-6 |
|---|---|
Molecular Formula |
C18H31ClO3 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
ethyl 2-butyl-7-carbonochloridoylundec-4-enoate |
InChI |
InChI=1S/C18H31ClO3/c1-4-7-11-15(17(19)20)13-9-10-14-16(12-8-5-2)18(21)22-6-3/h9-10,15-16H,4-8,11-14H2,1-3H3 |
InChI Key |
RTLJYWSICJQRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=CCC(CCCC)C(=O)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically require refluxing the mixture to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate involves its interaction with various molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activities, such as enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-(chlorocarbonyl)benzoate: This compound has a similar chlorocarbonyl group but differs in the aromatic ring structure.
Ethyl 2-(chlorocarbonyl)hexanoate: This compound has a shorter alkyl chain compared to this compound.
2-(Ethoxycarbonyl)benzoyl chloride: This compound has an ethoxycarbonyl group instead of a chlorocarbonyl group.
This compound is unique due to its long alkyl chain and the presence of both an ester and a chlorocarbonyl group, which contribute to its diverse reactivity and applications.
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